
AMMONIUM ALGINATE
Overview
Description
Ammonium alginate is a polysaccharide derivative synthesized by neutralizing alginic acid with ammonia . It consists of alternating β-D-mannuronic acid (M-block) and α-L-guluronic acid (G-block) residues, forming a copolymer structure with variable block sequences (MM, GG, GM) . This compound exhibits high viscosity, water solubility, and gelling properties, making it suitable for applications in food, pharmaceuticals, and industrial processes. The ammonium counterion enhances its solubility in aqueous solutions compared to other alginate salts, such as sodium or calcium alginate . Its biocompatibility and non-toxic nature further support its use in biomedical and cosmetic formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaltostat is synthesized from alginic acid, which is extracted from brown seaweed. The alginic acid is then converted into calcium sodium alginate through a series of chemical reactions involving calcium and sodium salts. The process involves:
Extraction: Alginic acid is extracted from brown seaweed using an alkaline solution.
Purification: The extracted alginic acid is purified to remove impurities.
Conversion: The purified alginic acid is reacted with calcium and sodium salts to form calcium sodium alginate.
Industrial Production Methods
Industrial production of Kaltostat involves large-scale extraction and purification of alginic acid, followed by its conversion into calcium sodium alginate. The final product is then processed into various forms, such as ropes or pads, and sterilized for medical use .
Chemical Reactions Analysis
Types of Reactions
Kaltostat primarily undergoes ion-exchange reactions when in contact with wound exudate. The calcium ions in the alginate are exchanged with sodium ions from the wound fluid, leading to the formation of a gel-like substance .
Common Reagents and Conditions
Reagents: Calcium chloride, sodium chloride, and alginic acid.
Conditions: The reactions typically occur at room temperature and neutral pH.
Major Products
The major product formed from these reactions is a gel-like substance composed of sodium alginate, which helps in wound healing by maintaining a moist environment .
Scientific Research Applications
Food Industry
Ammonium alginate is predominantly used as a thickener, stabilizer, and emulsifier in food products.
Application | Function | Examples |
---|---|---|
Thickening | Increases viscosity and prevents separation | Ice cream, jams, puddings |
Stabilizing | Maintains texture and consistency | Salad dressings, sauces |
Emulsifying | Helps in the uniform mixing of ingredients | Creams, dairy products |
- Case Study : In ice cream production, this compound prevents ice crystal formation, enhancing texture and mouthfeel .
Pharmaceuticals
In the pharmaceutical sector, this compound is utilized for its biocompatibility and stability.
Application | Function | Examples |
---|---|---|
Drug Delivery | Controlled release of medications | Tablets, capsules |
Wound Healing | Forms hydrogels that promote healing | Dressings for chronic wounds |
- Research Insight : this compound has been incorporated into nanofibrous mats for drug delivery systems, allowing for the release of analgesics and antibiotics through ion exchange mechanisms .
Cosmetics
This compound enhances the stability and texture of cosmetic formulations.
Application | Function | Examples |
---|---|---|
Stabilizing | Prevents separation of ingredients | Creams, lotions |
Thickening | Improves texture and application | Gels, masks |
- Industry Trend : The use of this compound in skincare products has increased due to its moisturizing properties and ability to form stable emulsions .
Textiles
In the textile industry, this compound serves as a printing and dyeing auxiliary.
Application | Function | Examples |
---|---|---|
Dyeing | Enhances dye uptake and uniformity | Fabrics |
Printing | Improves colorfastness and quality | Textile prints |
- Performance Analysis : Studies indicate that this compound significantly improves the dyeing process by enhancing the uniformity of color application on fabrics .
Future Prospects
The future applications of this compound are promising due to ongoing research into its potential in biomaterials and eco-friendly products. Its biodegradable nature positions it as a sustainable alternative to synthetic materials in various fields including:
Mechanism of Action
Kaltostat works by absorbing wound exudate and forming a gel-like substance that maintains a moist wound environment. This gel formation is facilitated by the ion-exchange reaction between calcium ions in the alginate and sodium ions in the wound fluid. The moist environment promotes cell migration and proliferation, aiding in faster wound healing .
Comparison with Similar Compounds
Comparison with Sodium Alginate
Structural and Functional Differences
Both ammonium alginate and sodium alginate share the same polymeric backbone but differ in their counterions (NH₄⁺ vs. Na⁺). This distinction impacts their physicochemical behavior:
- Solubility : this compound demonstrates superior solubility in water under a broader pH range due to the ammonium ion’s ability to form hydrogen bonds . Sodium alginate, while also water-soluble, may precipitate in highly acidic or high-calcium environments .
- Viscosity : Studies on spinning solutions reveal that this compound exhibits comparable or slightly higher viscosity than sodium alginate at equivalent concentrations, attributed to ionic interactions between NH₄⁺ and the alginate backbone .
- Applications : Sodium alginate is widely used as a thickening agent in food (e.g., ice cream) and textiles, whereas this compound’s enhanced solubility makes it preferable in pharmaceutical coatings and wound dressings where rapid dissolution is critical .
Table 1: this compound vs. Sodium Alginate
Comparison with Other Ammonium Salts
Ammonium Nitrate
Ammonium nitrate (NH₄NO₃) is an inorganic salt with distinct properties and risks:
- Solubility : 190 g/100 mL at 20°C, far exceeding this compound’s solubility .
- Thermal Stability : Decomposes explosively at temperatures above 210°C, unlike this compound, which degrades without detonation .
- Applications: Primarily used in fertilizers and explosives, contrasting with this compound’s non-hazardous roles in biomedicine .
Ammonium Acetate
Ammonium acetate (C₂H₇NO₂) serves as a buffering agent in HPLC and molecular biology:
- pH Stability : Effective in pH 6.7–7.3, similar to this compound’s neutral stability .
- Toxicity : Low toxicity, but lacks the gelling or film-forming capabilities of this compound .
Table 2: this compound vs. Other Ammonium Salts
Property | This compound | Ammonium Nitrate | Ammonium Acetate |
---|---|---|---|
Molecular Weight | Variable (polymer) | 80.04 g/mol | 77.08 g/mol |
Key Applications | Food, pharma | Fertilizers, explosives | Buffers, HPLC |
Hazard Profile | Non-toxic | Oxidizer, explosive | Low toxicity |
Biological Activity
Ammonium alginate, a derivative of alginic acid, has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including anti-tumor, antimicrobial, immunomodulatory, and neuroprotective effects, supported by case studies and research findings.
Overview of this compound
This compound is produced by the reaction of alginic acid with ammonium ions. It is widely used in food and pharmaceutical applications due to its gelling properties and biocompatibility. The compound exhibits unique characteristics that enhance its biological activity compared to other alginate forms.
1. Anti-Tumor Activity
Research indicates that alginate oligosaccharides derived from this compound exhibit significant anti-tumor properties. For instance, a study demonstrated that these compounds can inhibit the synthesis and secretion of pro-inflammatory cytokines in microglial cells, suggesting potential applications in neuroinflammation and cancer therapy .
Table 1: Anti-Tumor Activity of this compound
Study | Cell Type | Concentration (μg/mL) | Effect |
---|---|---|---|
BV2 Cells | 50-500 | Inhibition of TNF-α, IL-6, IL-1β production |
2. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and preventing nutrient transport through the formation of a viscous layer around the cells. Studies have shown effectiveness against species such as Pseudomonas aeruginosa and Escherichia coli .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Activity Type | Reference |
---|---|---|
Pseudomonas aeruginosa | Bacteriostatic | |
Escherichia coli | Bactericidal | |
Staphylococcus aureus | Antifungal |
3. Immunomodulatory Effects
This compound has been shown to stimulate immune responses by activating macrophages and enhancing cytokine production. This property is particularly beneficial for developing immunotherapies and vaccines .
Case Study: Immunostimulation by this compound
A study found that high mannuronic acid content in this compound significantly increased macrophage activation, leading to enhanced immune responses in vitro .
4. Neuroprotective Activity
The neuroprotective effects of this compound are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit amyloid beta-induced neurotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
Table 3: Neuroprotective Effects of this compound
The biological activities of this compound are influenced by several factors:
- Molecular Weight: Higher molecular weight alginates tend to exhibit stronger biological activity.
- Mannuronic/Guluronic Ratio: The ratio affects the gelling properties and biological interactions.
- Modification: Chemical modifications can enhance or alter the biological effects of this compound.
Q & A
Basic Research Questions
Q. How can ammonium alginate be reliably identified and characterized in experimental settings?
this compound is identified through its chemical formula (C₆H₁₁NO₆)ₙ and molecular weight range (10,000–600,000 Da). Key characterization methods include:
- FTIR spectroscopy to confirm the presence of ammonium ions (NH₄⁺) and alginate backbone (carboxylate groups).
- Titration to measure carbon dioxide yield (18–21% on an anhydrous basis), verifying purity per EU Directive 2008/84/EC .
- Gel permeation chromatography (GPC) to assess molecular weight distribution.
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Engineering controls : Use fume hoods to minimize inhalation risks during powder handling .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Avoid environmental release; neutralize alginate solutions before disposal to comply with ecological safety guidelines .
Q. How should researchers design experiments to assess this compound’s gelation properties under varying ionic conditions?
- Controlled variables : Adjust calcium ion (Ca²⁺) concentration and pH to study cross-linking efficiency.
- Rheological testing : Measure viscosity and gel strength using rotational rheometers.
- Validation : Compare results against primary literature data to ensure reproducibility .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported molecular weight ranges (10,000–600,000 Da) for this compound?
- Multi-angle light scattering (MALS) paired with GPC provides precise molecular weight distributions.
- Batch-to-batch variability analysis : Source alginate from different brown algae species (e.g., Laminaria vs. Macrocystis) to assess inherent biological variation .
- Interlaboratory comparisons : Use standardized reference materials from NIST or similar agencies to calibrate instruments .
Q. How can researchers optimize this compound’s stability in biomedical applications (e.g., drug delivery)?
- Degradation studies : Monitor hydrolytic stability under physiological pH (7.4) using accelerated aging protocols.
- Cross-linking alternatives : Test non-calcium ions (e.g., barium or strontium) for enhanced mechanical stability, noting toxicity risks .
- Data validation : Employ statistical models (e.g., ANOVA) to compare degradation rates across experimental replicates .
Q. What experimental frameworks address discrepancies in this compound’s rheological behavior across studies?
- Standardized preparation protocols : Precisely control dissolution temperature (e.g., 25°C vs. 40°C) and stirring rates.
- Contradiction analysis : Apply TRIZ principles to isolate conflicting parameters (e.g., concentration vs. ionic strength) and propose iterative solutions .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers in reported viscosity profiles .
Q. How can this compound’s biocompatibility be rigorously validated for tissue engineering applications?
- In vitro cytotoxicity assays : Use ISO 10993-5 guidelines with fibroblast cell lines (e.g., NIH/3T3) to assess viability.
- In vivo testing : Design animal models to evaluate inflammatory responses over 14–28 days.
- Ethical compliance : Follow institutional review board (IRB) protocols for humane endpoints and sample sizes .
Methodological and Literature-Based Questions
Q. What strategies ensure reproducibility when synthesizing this compound hydrogels from literature methods?
-
Stepwise replication : Document exact molar ratios, curing times, and humidity conditions from primary sources.
-
Troubleshooting logs : Record deviations (e.g., pH fluctuations) and their impacts on gelation kinetics .
专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30 -
Collaborative verification : Share protocols with peer labs to cross-validate results .
Q. How should researchers critically evaluate conflicting data on this compound’s thermal stability?
- Differential scanning calorimetry (DSC) : Compare decomposition temperatures across studies, noting heating rate differences (e.g., 10°C/min vs. 5°C/min).
- Material sourcing : Verify algal origin and extraction methods (acid vs. alkaline hydrolysis) from supplier documentation .
- Peer review : Submit findings to journals requiring raw data deposition (e.g., ACS Omega) for transparency .
Q. What metrics determine the suitability of this compound for 3D bioprinting applications?
- Printability index : Assess resolution fidelity using rheological parameters (e.g., shear-thinning behavior).
- Post-printing viability : Quantify cell survival via live/dead assays after extrusion.
- Innovation frameworks : Apply design-of-experiments (DoE) to balance mechanical strength and biocompatibility .
Properties
IUPAC Name |
6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPPCXIBHQRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |
Record name | AMMONIUM ALGINATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Ammonium alginate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3644 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |
Record name | AMMONIUM ALGINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |
CAS No. |
9005-34-9 | |
Record name | Alginic acid, ammonium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alginic acid, ammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMONIUM ALGINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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